molecular formula C16H14F2O B1327450 3',5'-Difluoro-3-(4-methylphenyl)propiophenone CAS No. 898769-40-9

3',5'-Difluoro-3-(4-methylphenyl)propiophenone

Cat. No.: B1327450
CAS No.: 898769-40-9
M. Wt: 260.28 g/mol
InChI Key: JTQKMFYNYIMHOZ-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-3-(4-methylphenyl)propiophenone is an aromatic ketone with the molecular formula C16H14F2O and a molecular weight of 260.28 g/mol . This compound is characterized by the presence of two fluorine atoms at the 3’ and 5’ positions and a methyl group at the 4 position on the phenyl ring, making it a difluorinated derivative of propiophenone.

Preparation Methods

The synthesis of 3’,5’-Difluoro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

3’,5’-Difluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Scientific Research Applications

3’,5’-Difluoro-3-(4-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3’,5’-Difluoro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, potentially leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3’,5’-Difluoro-3-(4-methylphenyl)propiophenone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQKMFYNYIMHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644151
Record name 1-(3,5-Difluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-40-9
Record name 1-(3,5-Difluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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